2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a unique imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH4 in an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Shares a similar imidazole core but differs in its substitution pattern.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds also feature a fused heterocyclic system and are studied for their biological activities.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22N4O5/c1-29-17-9-14(10-18(30-2)20(17)31-3)24-19(27)11-16-22(28)25-21-15(12-23-26(16)21)13-7-5-4-6-8-13/h4-10,12,16H,11H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
QGWUMQOVOVEBTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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